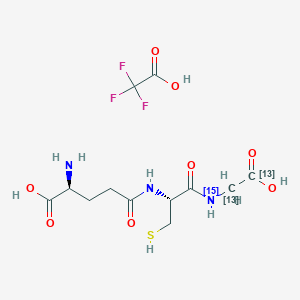
Glutathione (glycine-13C2,15N) Trifluoroacetate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutathione (glycine-13C2,15N) Trifluoroacetate Salt: is a labeled derivative of glutathione, a tripeptide composed of L-glutamate, L-cysteine, and glycine. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications. The trifluoroacetate salt form enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glutathione (glycine-13C2,15N) Trifluoroacetate Salt involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glycine component of glutathione. The process typically includes:
Isotope Labeling: The glycine is synthesized with carbon-13 and nitrogen-15 isotopes.
Peptide Synthesis: The labeled glycine is then coupled with L-glutamate and L-cysteine through peptide bond formation.
Trifluoroacetate Salt Formation: The final product is converted into its trifluoroacetate salt form to enhance stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Isotope Labeling: Large-scale synthesis of carbon-13 and nitrogen-15 labeled glycine.
Automated Peptide Synthesis: Use of automated peptide synthesizers to couple the labeled glycine with L-glutamate and L-cysteine.
Purification and Salt Formation: Purification of the synthesized peptide followed by conversion to the trifluoroacetate salt form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt can undergo oxidation to form glutathione disulfide.
Reduction: It can be reduced back to its thiol form from the disulfide form.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: Various electrophiles can react with the thiol group under mild conditions.
Major Products:
Oxidation: Glutathione disulfide.
Reduction: Regeneration of the thiol form.
Substitution: Formation of thioether derivatives.
Scientific Research Applications
Chemistry:
- Used as a standard in mass spectrometry for isotope labeling studies.
- Employed in studies involving redox reactions and thiol chemistry.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in understanding the role of glutathione in cellular processes.
Medicine:
- Investigated for its potential in drug development and delivery.
- Used in studies related to oxidative stress and its impact on diseases.
Industry:
- Applied in the development of stable isotope-labeled compounds for various industrial applications.
- Used in quality control and standardization processes.
Mechanism of Action
Mechanism: Glutathione (glycine-13C2,15N) Trifluoroacetate Salt exerts its effects primarily through its thiol group, which can undergo oxidation and reduction reactions. This redox activity is crucial for maintaining cellular redox balance and protecting cells from oxidative damage.
Molecular Targets and Pathways:
Antioxidant Defense: Acts as a major antioxidant by neutralizing reactive oxygen species.
Detoxification: Conjugates with toxic compounds to facilitate their excretion.
Cell Signaling: Involved in redox signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Glutathione (unlabeled): The natural form of glutathione without isotope labeling.
Glutathione (glycine-13C): Labeled with carbon-13 only.
Glutathione (glycine-15N): Labeled with nitrogen-15 only.
Uniqueness:
Isotope Labeling: The dual labeling with carbon-13 and nitrogen-15 makes it unique for tracing studies.
Trifluoroacetate Salt Form: Enhances stability and solubility compared to other forms.
This comprehensive article provides an in-depth look at Glutathione (glycine-13C2,15N) Trifluoroacetate Salt, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18F3N3O8S |
|---|---|
Molecular Weight |
424.33 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17N3O6S.C2HF3O2/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;3-2(4,5)1(6)7/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);(H,6,7)/t5-,6-;/m0./s1/i3+1,8+1,12+1; |
InChI Key |
DUDRWKYPABUBBV-KFJNRMSPSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


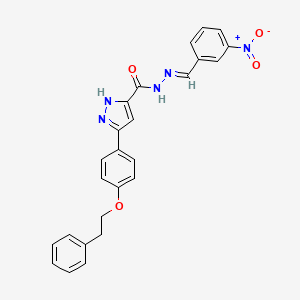
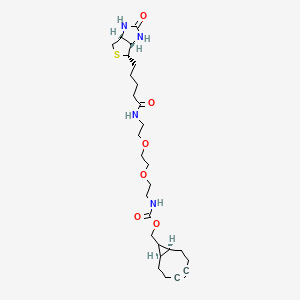

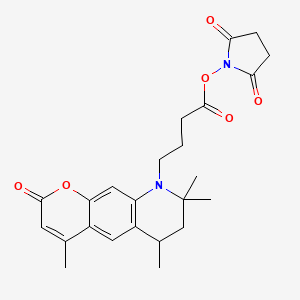
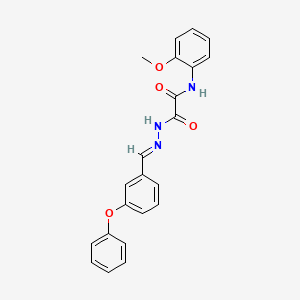
![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)
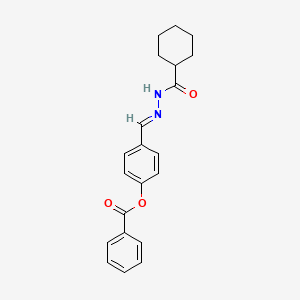
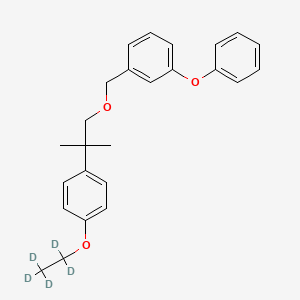
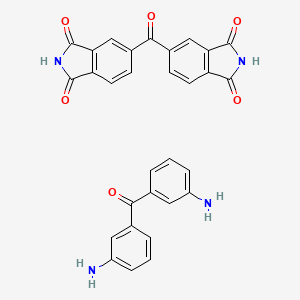
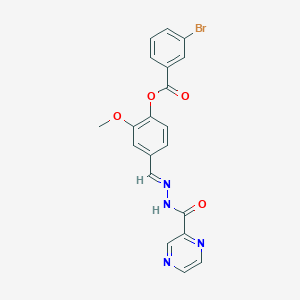
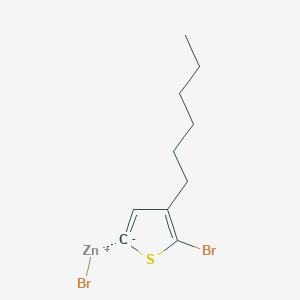
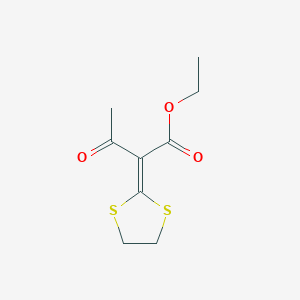
butanoic acid](/img/structure/B12055665.png)

